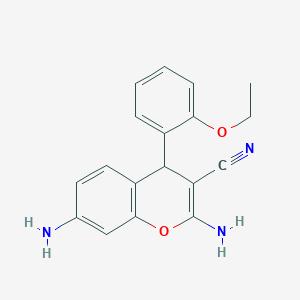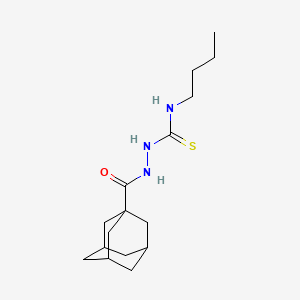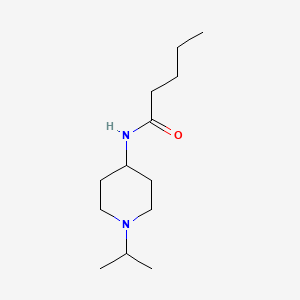
N-(3-methoxyphenyl)-N'-propylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of N-acylpropylamines and has been found to possess a range of interesting properties that make it a valuable tool for studying various biological processes.
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-N'-propylethanediamide is not fully understood, but it is thought to act as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. It has also been shown to modulate the activity of TRPV1 ion channels, which are involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the reduction of pain sensitivity. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxyphenyl)-N'-propylethanediamide in lab experiments is its high potency and selectivity for certain receptors and ion channels. However, its relatively short half-life and limited solubility in water can make it challenging to work with in certain experimental setups.
Future Directions
There are a number of potential future directions for research on N-(3-methoxyphenyl)-N'-propylethanediamide, including further exploration of its effects on the endocannabinoid system and ion channels, as well as its potential as a therapeutic agent for pain and inflammation. Additionally, there is potential for the development of new analogs of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-N'-propylethanediamide involves the reaction of 3-methoxyaniline with propionyl chloride in the presence of triethylamine, followed by the reaction of the resulting N-propionyl-3-methoxyaniline with ethylenediamine. This method has been optimized to yield high purity this compound with good yields.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-propylethanediamide has been used in a variety of scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs), as a tool for studying the endocannabinoid system, and as a modulator of ion channels. It has also been found to possess analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-7-13-11(15)12(16)14-9-5-4-6-10(8-9)17-2/h4-6,8H,3,7H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWKVWAGUCYVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[bis(4-methylphenyl)phosphoryl]methyl}-N-butyl-1-butanamine](/img/structure/B5066514.png)


![2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)



![4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5066574.png)
![6-bromo-3-[1-(5-nitro-2-furoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5066580.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5066595.png)
![(4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5066600.png)
![3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5066603.png)
![4-methoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5066609.png)
